molecular formula C11H10O2 B13118298 rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde

rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde

Cat. No.: B13118298
M. Wt: 174.20 g/mol
InChI Key: AYNOAUPZPAXOGM-VHSXEESVSA-N
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Description

rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde is a chiral compound with significant importance in organic chemistry. It features a cyclopropane ring substituted with a benzoyl group and an aldehyde group, making it a versatile intermediate in various chemical reactions. The compound’s unique structure allows it to participate in stereoselective synthesis, making it valuable in the development of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the reaction of benzoyl chloride with cyclopropanecarbaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzoyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-benzoylcyclopropanecarboxylic acid.

    Reduction: Formation of 2-benzoylcyclopropanemethanol.

    Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde involves its ability to participate in stereoselective reactions due to its chiral nature. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzoyl and aldehyde groups allow it to form covalent bonds with nucleophiles, facilitating its incorporation into larger molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • rel-(1R,2R)-2-(Hydroxymethyl)cyclopropane-1-carbonitrile
  • rel-(1R,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid
  • rel-(1R,2R)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylic acid

Uniqueness

rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and stereoselectivity. The presence of both a benzoyl group and an aldehyde group allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

(1R,2R)-2-benzoylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H10O2/c12-7-9-6-10(9)11(13)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2/t9-,10+/m0/s1

InChI Key

AYNOAUPZPAXOGM-VHSXEESVSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)C2=CC=CC=C2)C=O

Canonical SMILES

C1C(C1C(=O)C2=CC=CC=C2)C=O

Origin of Product

United States

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